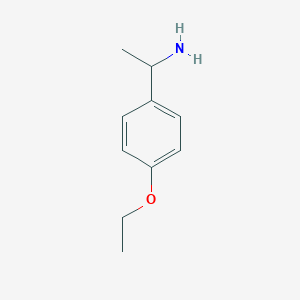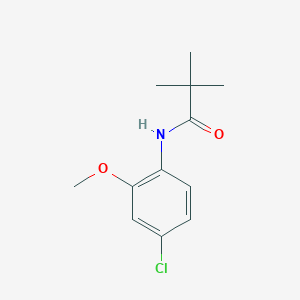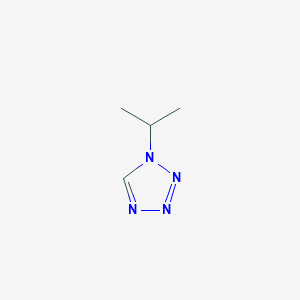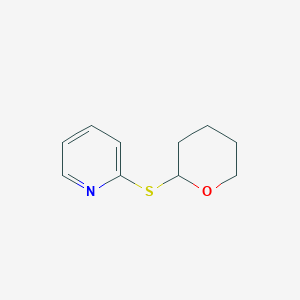
2-(Oxan-2-ylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-2-ylsulfanyl)pyridine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and a thioether group.
Mecanismo De Acción
The exact mechanism of action of 2-(Oxan-2-ylsulfanyl)pyridine is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific target molecules in the cells. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(Oxan-2-ylsulfanyl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been reported to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Oxan-2-ylsulfanyl)pyridine in lab experiments is its relatively simple synthesis method. This compound can be easily prepared in large quantities and used as a starting material for the synthesis of other compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-(Oxan-2-ylsulfanyl)pyridine. One of the potential areas of investigation is its application in drug discovery. This compound has been shown to have promising anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new drugs for these conditions. Another area of future research is the synthesis of new derivatives of 2-(Oxan-2-ylsulfanyl)pyridine with improved properties such as solubility and bioavailability. Additionally, this compound could be explored for its potential applications in other fields such as catalysis and materials science.
Métodos De Síntesis
The synthesis of 2-(Oxan-2-ylsulfanyl)pyridine can be achieved through various methods. One of the most commonly used methods is the reaction between 2-chloropyridine and 2-mercaptoethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(Oxan-2-ylsulfanyl)pyridine as the main product.
Aplicaciones Científicas De Investigación
2-(Oxan-2-ylsulfanyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, it has been used as a building block for the synthesis of different types of polymers and metal-organic frameworks. In organic synthesis, it has been utilized as a reagent for the preparation of various heterocyclic compounds.
Propiedades
Número CAS |
107170-44-5 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
2-(oxan-2-ylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
Clave InChI |
QNWBDPGSAXVPDV-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)SC2=CC=CC=N2 |
SMILES canónico |
C1CCOC(C1)SC2=CC=CC=N2 |
Sinónimos |
Pyridine,2-[(tetrahydro-2H-pyran-2-yl)thio]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)



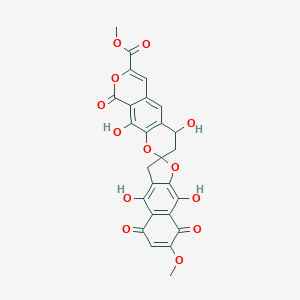



![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
